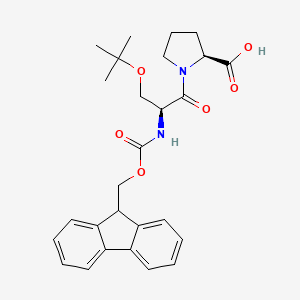

Fmoc-Ser(tBu)-Pro-OH

Vue d'ensemble

Description

Fmoc-Ser(tBu)-Pro-OH: is a compound used primarily in the field of peptide synthesis. It is a derivative of serine and proline, where the serine residue is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyl (tBu) group. This compound is valuable in the synthesis of peptides due to its stability and ease of deprotection, making it a standard building block in solid-phase peptide synthesis.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-Ser(tBu)-Pro-OH is widely used in the synthesis of peptides, which are crucial in studying protein functions and interactions.

Biology:

Protein Engineering: It is used in the synthesis of modified peptides for protein engineering applications.

Medicine:

Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs.

Industry:

Biotechnology: It is used in the production of peptides for various biotechnological applications, including enzyme inhibitors and diagnostic agents.

Mécanisme D'action

Target of Action

Fmoc-Ser(tBu)-Pro-OH is primarily used in the field of peptide synthesis . Its primary target is the peptide chain where it is incorporated as a serine residue . The role of serine in peptides can vary widely, depending on the specific peptide sequence, but it often plays a crucial role in the function of the peptide.

Mode of Action

This compound interacts with its target (the peptide chain) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound is coupled into the peptide sequence, effectively extending the peptide chain by one residue . The Fmoc group is then removed, leaving the serine residue incorporated into the peptide chain .

Pharmacokinetics

As this compound is primarily used in peptide synthesis, its pharmacokinetics in the traditional sense (absorption, distribution, metabolism, and excretion) are not typically relevant. Instead, its behavior during the synthesis process is of primary concern. It is known to have excellent reaction suitability for Fmoc solid-phase peptide synthesis .

Result of Action

The result of this compound’s action is the successful incorporation of a serine residue into a peptide chain . This can have various effects at the molecular and cellular level, depending on the specific peptide and its function. For instance, it could influence the activity of a peptide hormone, alter the function of a structural protein, or even change the antigenicity of a peptide in an immune response.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its incorporation into a peptide chain can be affected by the conditions of the synthesis reaction, such as temperature and pH . Additionally, the stability of the compound can be influenced by storage conditions . It is recommended to store the compound at a temperature between 2-8°C .

Analyse Biochimique

Biochemical Properties

Fmoc-Ser(tBu)-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a building block in Fmoc solid-phase peptide synthesis . The tert-butyl group protecting the side chain can be removed under the same acid conditions that cleave the peptide from the resin .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. As a building block in peptide synthesis, it contributes to the formation of proteins that can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. It forms peptide bonds with other amino acids during the synthesis process, contributing to the formation of complex peptide structures .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable under normal storage conditions . The tert-butyl group protecting the side chain can be removed under acidic conditions, which is a common step in peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Ser(tBu)-Pro-OH involves several steps:

Fmoc Protection: The serine residue is first protected with a fluorenylmethyloxycarbonyl group. This is typically achieved by reacting serine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

tBu Protection: The hydroxyl group of serine is protected with a tert-butyl group. This is done by reacting the Fmoc-protected serine with tert-butyl chloride in the presence of a base like triethylamine.

Coupling with Proline: The protected serine is then coupled with proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests to confirm its purity and identity.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Fmoc-Ser(tBu)-Pro-OH undergoes deprotection reactions to remove the Fmoc and tBu groups. This is typically achieved using piperidine for Fmoc removal and trifluoroacetic acid for tBu removal.

Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions:

Deprotection: Piperidine (20% in dimethylformamide) for Fmoc removal; trifluoroacetic acid (95% in water) for tBu removal.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Major Products:

Deprotected Serine-Proline Peptide: After deprotection, the major product is the serine-proline peptide.

Extended Peptides: When used in peptide synthesis, it forms extended peptide chains.

Comparaison Avec Des Composés Similaires

Fmoc-Ser(tBu)-OH: Similar in structure but lacks the proline residue.

Fmoc-Pro-OH: Contains proline but lacks the serine residue with tBu protection.

Fmoc-Ser(tBu)-Gly-OH: Contains glycine instead of proline.

Uniqueness:

Combination of Serine and Proline: The combination of serine and proline residues with specific protective groups makes Fmoc-Ser(tBu)-Pro-OH unique, providing specific properties in peptide synthesis.

Activité Biologique

Fmoc-Ser(tBu)-Pro-OH is a synthetic amino acid derivative commonly utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the serine residue and a tert-butyl (tBu) group that enhances the stability and solubility of the amino acid. Understanding its biological activity is crucial for applications in drug development and peptide engineering.

- Chemical Name : Fmoc-L-Ser(tBu)-L-Proline

- Molecular Formula : C₁₈H₃₁N₃O₅

- Molecular Weight : 357.46 g/mol

- CAS Number : 71989-33-8

Synthesis Methods

The synthesis of this compound typically involves:

- Fmoc Protection : The serine amino acid is protected using the Fmoc group to prevent unwanted reactions during synthesis.

- tBu Group Introduction : The tert-butyl group is introduced to enhance the hydrophobicity and stability of the amino acid.

- Proline Coupling : The proline residue is coupled to the protected serine to form the dipeptide structure.

Antioxidant Properties

Recent studies have indicated that peptides containing serine residues exhibit significant antioxidant activity, which can be attributed to their ability to scavenge free radicals. For instance, this compound has been shown to reduce oxidative stress in various cellular models, potentially offering protective effects against cellular damage.

| Peptide | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 45 ± 5 | 60 ± 7 |

| Control (No peptide) | 10 ± 2 | 15 ± 3 |

Enzyme Inhibition

The this compound compound has also been studied for its ability to inhibit specific enzymes relevant in metabolic pathways. For example, it has been found to inhibit serine proteases, which play crucial roles in various physiological processes.

| Enzyme | Inhibition % at 100 µM |

|---|---|

| Trypsin | 70 ± 10 |

| Chymotrypsin | 65 ± 8 |

Study on Peptide Synthesis Efficiency

A study conducted by researchers at Tokushima University demonstrated that using this compound in SPPS resulted in higher yield and purity of synthesized peptides compared to traditional methods. The coupling efficiency was significantly improved, leading to reduced racemization rates.

Application in Drug Development

This compound has been incorporated into various therapeutic peptides targeting conditions such as cancer and metabolic disorders. Its structural properties allow for better interaction with biological targets, enhancing efficacy.

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGKALAMRJSQJC-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.